

# Application Note: Quantification of Fluoxetine in Brain Tissue by HPLC-UV

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## Compound of Interest

Compound Name: Fluoxetine hydrochloride

Cat. No.: B6593505

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

Fluoxetine, a selective serotonin reuptake inhibitor (SSRI), is a widely prescribed antidepressant used to treat various psychiatric disorders.[1] Quantifying its concentration in brain tissue is crucial for preclinical pharmacokinetic studies, drug efficacy research, and understanding its neurological distribution. This document provides a detailed protocol for the extraction and quantification of fluoxetine from brain tissue using a simple and robust High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method. The methodology is based on protein precipitation for sample clean-up, followed by reversed-phase chromatography.

## Materials and Reagents

- Chemicals:
  - Fluoxetine Hydrochloride** (Reference Standard)
  - Amitriptyline Hydrochloride (Internal Standard, IS)[2]
  - Acetonitrile (HPLC Grade)
  - Methanol (HPLC Grade)

- Perchloric Acid (70%, Analytical Grade)
- Ammonium Acetate (HPLC Grade)
- Acetic Acid (Glacial, HPLC Grade)
- Deionized Water (18.2 MΩ·cm)
- Equipment:
  - Analytical Balance
  - Tissue Homogenizer (e.g., rotor-stator or ultrasonic)
  - Refrigerated Centrifuge
  - Microcentrifuge Tubes (1.5 mL and 2.0 mL)
  - Volumetric Flasks and Pipettes
  - Syringe Filters (0.22 μm, Nylon or PVDF)
  - HPLC Vials with Inserts
  - HPLC System equipped with:
    - Isocratic Pump
    - Autosampler
    - Column Thermostat
    - UV-Vis Detector

## Experimental Protocols

### Preparation of Solutions

- Mobile Phase (Acetonitrile:Ammonium Acetate Buffer 50:50, v/v):

- Prepare a 10 mM ammonium acetate buffer by dissolving approximately 0.77 g of ammonium acetate in 1 L of deionized water.
- Adjust the buffer pH to 5.4 with glacial acetic acid.[\[3\]](#)
- Mix 500 mL of the buffer with 500 mL of acetonitrile.
- Degas the final solution by sonication or vacuum filtration before use.
- Stock Solutions (1 mg/mL):
  - Fluoxetine Stock: Accurately weigh 10 mg of fluoxetine HCl and dissolve it in a 10 mL volumetric flask with methanol.
  - Internal Standard (IS) Stock: Accurately weigh 10 mg of amitriptyline HCl and dissolve it in a 10 mL volumetric flask with methanol.
  - Store stock solutions at 2-8°C, protected from light.
- Working Solutions:
  - Calibration Standards: Prepare a series of working standard solutions by serially diluting the fluoxetine stock solution with a 50:50 methanol:water mixture to achieve concentrations ranging from 100 ng/mL to 10,000 ng/mL.
  - Internal Standard Working Solution (1 µg/mL): Dilute the IS stock solution with methanol.

## Sample Preparation: Brain Tissue Extraction

This protocol is adapted for a ~100 mg brain tissue sample. Adjust volumes proportionally for different tissue weights.

- Weighing: Accurately weigh the frozen brain tissue sample (~100 mg) in a pre-weighed 2.0 mL microcentrifuge tube.
- Homogenization:
  - Add 500 µL of ice-cold 0.1 M perchloric acid to the tube.[\[4\]](#)

- Homogenize the tissue thoroughly using a tissue homogenizer until no visible tissue clumps remain. Keep the sample on ice throughout this process.
- Protein Precipitation:
  - Add 20 µL of the Internal Standard Working Solution (1 µg/mL) to the homogenate.
  - Add 500 µL of acetonitrile to the homogenate to precipitate proteins.[5]
  - Vortex the mixture vigorously for 1 minute.
- Centrifugation:
  - Centrifuge the tube at 14,000 x g for 15 minutes at 4°C.[4] This will pellet the precipitated proteins and cellular debris.
- Supernatant Collection:
  - Carefully collect the clear supernatant (~900-1000 µL) without disturbing the pellet and transfer it to a clean microcentrifuge tube.
- Filtration:
  - Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
  - The sample is now ready for injection.

## HPLC-UV Chromatographic Conditions

Parameter	Condition
HPLC System	Standard Isocratic HPLC with UV Detector
Column	C18 Reversed-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Mobile Phase	Acetonitrile : 10 mM Ammonium Acetate (pH 5.4) (50:50, v/v)[3]
Flow Rate	1.0 mL/min
Injection Volume	20 µL
Oven Temperature	35°C[3]
UV Detection	227 nm[6]
Run Time	Approximately 10 minutes

## Data Presentation and Results

### Calibration and Quantification

A calibration curve is constructed by plotting the peak area ratio (Fluoxetine Peak Area / Internal Standard Peak Area) against the corresponding fluoxetine concentration. The concentration of fluoxetine in the brain tissue samples is then determined from this curve. The final concentration is expressed as ng per g of tissue weight.

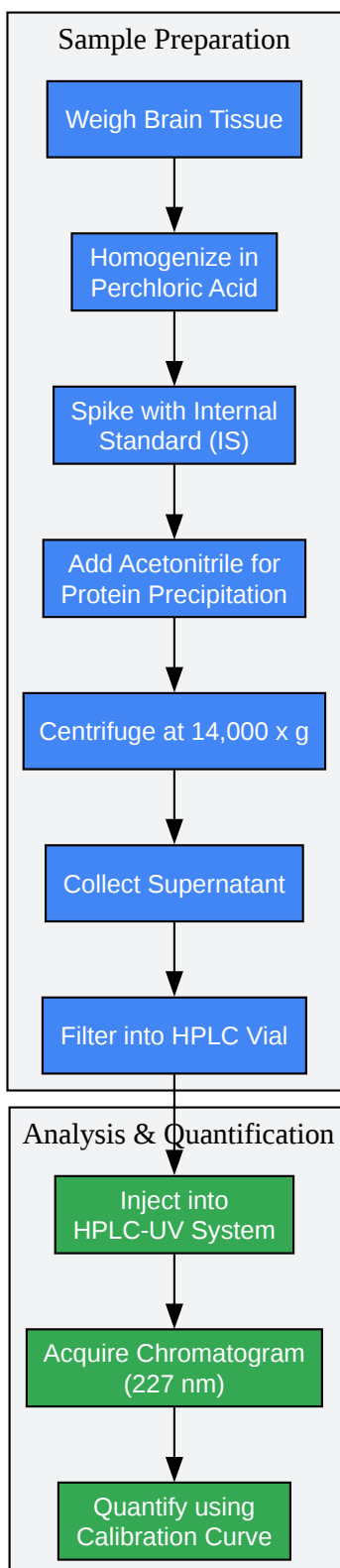
### Method Performance Characteristics

The following table summarizes the typical quantitative performance of this method.

Parameter	Result
Linearity Range	25 - 1000 ng/mL[7]
Correlation Coefficient ( $r^2$ )	> 0.995
Limit of Detection (LOD)	~5 ng/mL[6]
Limit of Quantification (LOQ)	~15 ng/mL[3]
Retention Time (Fluoxetine)	~5.5 min
Retention Time (Amitriptyline IS)	~7.0 min
Recovery	> 85%
Intra-day Precision (%RSD)	< 10%
Inter-day Precision (%RSD)	< 12%

## Visualizations

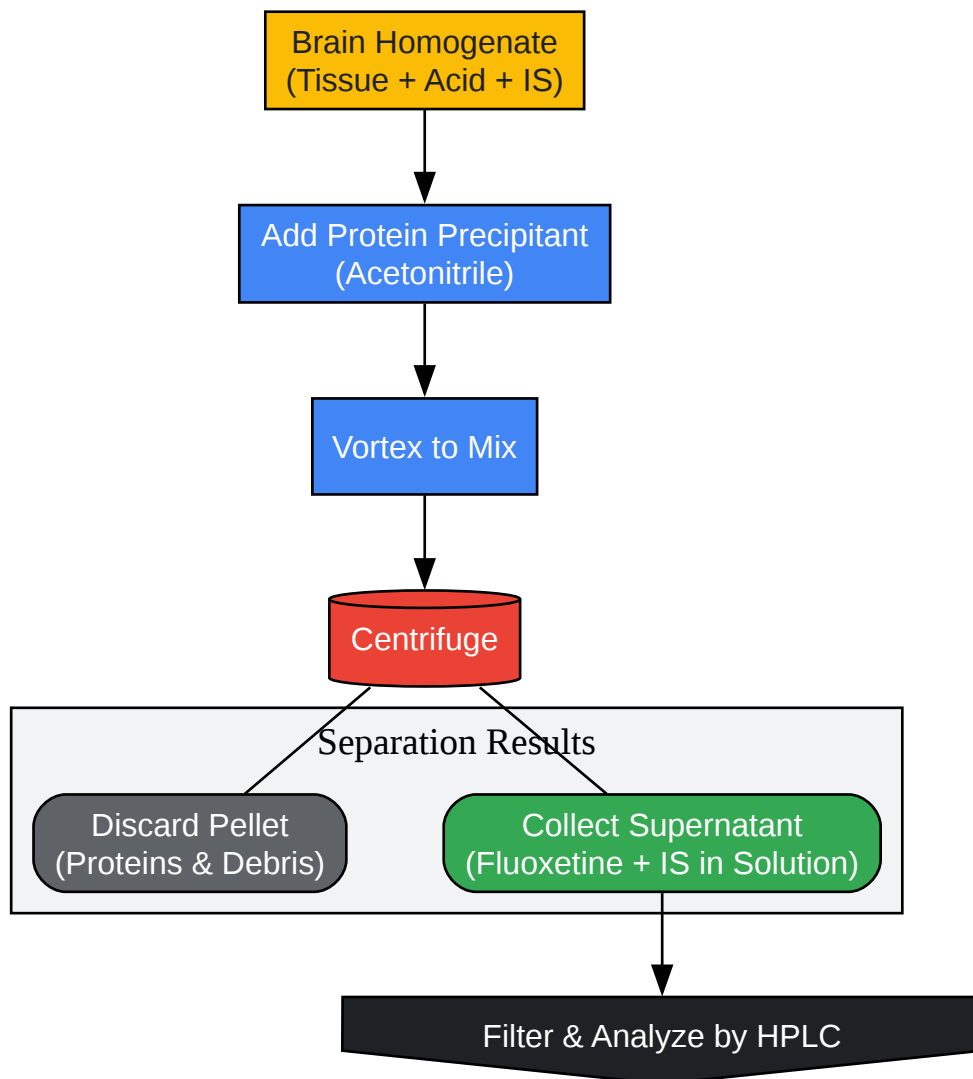
## Experimental Workflow



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Caption: Overall workflow for fluoxetine quantification.

## Sample Extraction Logic



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Caption: Logic of the protein precipitation step.

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